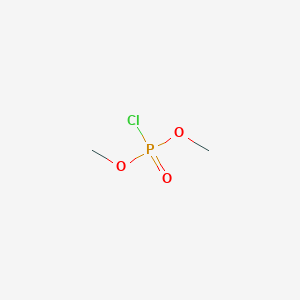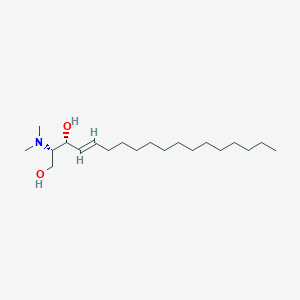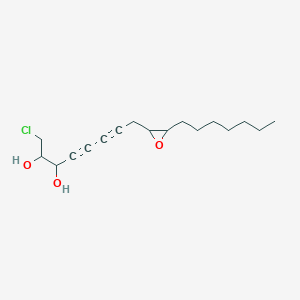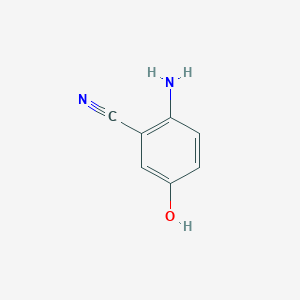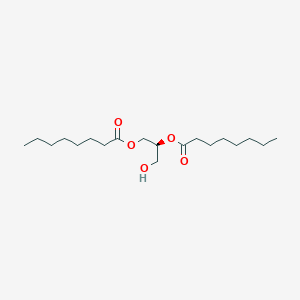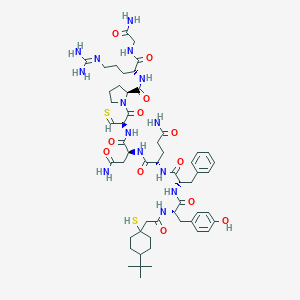![molecular formula C12H22O11 B043759 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol CAS No. 93601-68-4](/img/structure/B43759.png)
6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
説明
The compound , identified by its SID 242078875, was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae). This substance has been traditionally utilized by the tribes of The Nilgiris, Tamil Nadu, India, for diabetes management. A computational study highlighted its potential interaction with various proteins involved in glucose regulation, employing reverse pharmacophore mapping and molecular docking simulations (Muthusamy & Krishnasamy, 2016).
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis, as illustrated in the creation of 1,3,5-Trioxane-2,4,6-Trione from isobutyraldehyde (Rodig et al., 2016). Such procedures underline the complexity and the intricate steps required for synthesizing structurally similar compounds.
Molecular Structure Analysis
Compounds with trioxane and hydroxymethyl groups exhibit specific tautomeric forms, intramolecular hydrogen bonding, and planar configurations that are crucial for their biological activity and interaction with target proteins (Odabaşoǧlu et al., 2003). These structural features are critical for understanding the activity and stability of the compound.
Chemical Reactions and Properties
The reactivity of similar compounds, such as the synthesis and reactions of 5-arylamino-1,2,4-trioxans, offers insights into the chemical behavior of our compound of interest. These reactions include reductive decomposition, pyrolysis, and acid/base-induced decompositions, leading to various products, demonstrating the versatility and reactivity of the trioxane ring structure (Yamamoto et al., 1980).
Physical Properties Analysis
The physical properties, including density and thermal decomposition characteristics, of structurally related compounds provide a foundational understanding of how "6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol" might behave under different physical conditions (Ling et al., 1999).
Chemical Properties Analysis
Understanding the chemical properties involves examining the reactivity, stability, and interactions of the compound. Studies on similar compounds reveal insights into the potential chemical behavior and applications of "6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol" (Mukovoz et al., 2014).
科学的研究の応用
Diabetes Management
- Computational Study on Blood Glucose Regulation : A compound similar to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, identified as SID 242078875, was isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae) fruits. Traditional use in diabetes treatment led to a study identifying potential diabetes management targets, including dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulations suggest a role in blood glucose level regulation (Muthusamy & Krishnasamy, 2016).
Chemical Properties and Applications
- Solubility Studies : Research focusing on the solubility of various saccharides, including those structurally related to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, in ethanol-water solutions, reveals important insights for chemical applications. These studies contribute to understanding the physical properties that are crucial for industrial and laboratory use (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Derivative Studies
- Microwave-Assisted Synthesis : Research into the synthesis of glucose amine Schiff base derivatives, involving compounds structurally related to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, highlights advances in chemical synthesis methods. This area is critical for developing new chemical entities and understanding molecular interactions (Hijji et al., 2021).
特性
IUPAC Name |
6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404997 | |
| Record name | 2-O-Hexopyranosylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
CAS RN |
20429-79-2, 93601-68-4 | |
| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-O-Hexopyranosylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




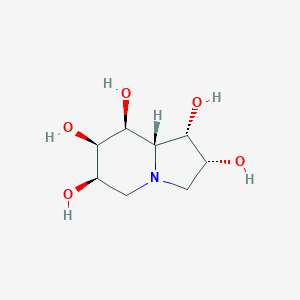
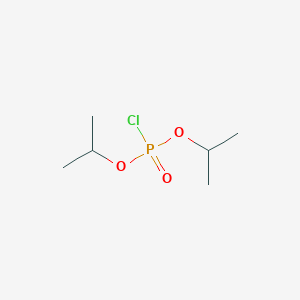
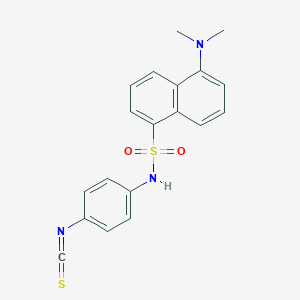
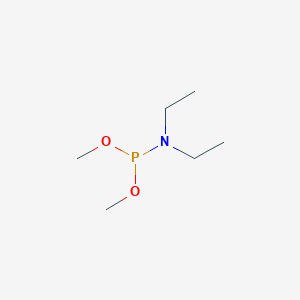
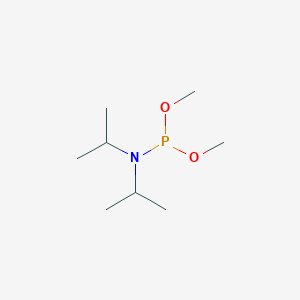
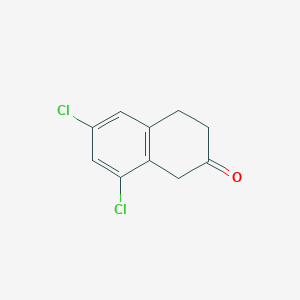
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
